1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-8666 is a partial GPCR (G-protein-coupled receptor) agonist that is coordinated with the action of GPR40. GPR40, also known as free fatty acid (FFA) receptor 1 modulates fatty acid-induced insulin secretion in pancreatic beta cells and in intestinal enteroendocrine cells. Thus, MK-8666 has been investigated for treatment of type 2 diabetes mellitus and has been shown to robustly lower glucose without negative effects.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivative Synthesis
The compound has been utilized in the synthesis of heterocyclic derivatives. Studies like those by Bacchi et al. (2005) in "The Journal of Organic Chemistry" demonstrate the use of similar compounds in reactions under oxidative carbonylation conditions to yield various derivatives like tetrahydrofuran and dioxolane. These reactions are significant in producing compounds with potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).
Structural Characterization and Synthesis
The structural characterization and synthesis of compounds related to this chemical structure are essential in understanding their chemical behavior and potential applications. For example, Chen et al. (2012) in the "Chinese Journal of Organic Chemistry" detailed the synthesis and characterization of complex heterocyclic compounds, demonstrating the intricate nature of such chemical syntheses (Chen, Ye, & Hu, 2012).
Synthesis of Pyridinediones and Cyclopropa Derivatives
Research has also focused on the synthesis of pyridinediones and cyclopropa derivatives. Rubinov et al. (2004) in the "Russian Journal of Organic Chemistry" discussed the synthesis of 1,6-disubstituted 2,4-pyridinediones, a process crucial for creating compounds used in various chemical industries (Rubinov, Zheldakova, & Rubinova, 2004).
Novel Compound Synthesis
The synthesis of novel compounds using the chemical structure as a base has been a significant area of research. For instance, Fall et al. (2021) in "Molbank" described the preparation of new compounds through complex chemical reactions, highlighting the compound's role in advancing synthetic chemistry (Fall et al., 2021).
Development of Polyhydroxylated Amino Acids
The compound has been instrumental in the synthesis of polyhydroxylated amino acids, as shown in research like that of Fernandez et al. (2010) in "Tetrahedron-asymmetry." Such amino acids have potential applications in peptide synthesis and pharmaceutical development (Fernandez et al., 2010).
Oxidovanadium(V) Complexes Synthesis
Research by Back et al. (2012) in "Polyhedron" explored the synthesis of oxidovanadium(V) complexes using similar compounds. These complexes are studied for their potential applications in catalysis and materials science (Back, Rossini Kopp, Manzoni de Oliveira, & Piquini, 2012).
Eigenschaften
CAS-Nummer |
2056254-98-7 |
---|---|
Molekularformel |
C33H42N2O9S |
Molekulargewicht |
642.8 g/mol |
IUPAC-Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S,3S,4R)-8-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-9-azatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylic acid |
InChI |
InChI=1S/C29H31NO6S.C4H11NO3/c1-17-10-22(35-8-5-9-37(3,33)34)11-18(2)26(17)20-7-4-6-19(12-20)16-36-25-14-21-13-23-27(24(21)15-30-25)28(23)29(31)32;5-4(1-6,2-7)3-8/h4,6-7,10-12,14-15,23,27-28H,5,8-9,13,16H2,1-3H3,(H,31,32);6-8H,1-3,5H2/t23-,27-,28+;/m1./s1 |
InChI-Schlüssel |
IMBNJMBRVNORTO-SQMFDTLJSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=NC=C4[C@H]5[C@H]([C@@H]5C(=O)O)CC4=C3)C)OCCCS(=O)(=O)C.C(C(CO)(CO)N)O |
SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=NC=C4C5C(C5C(=O)[O-])CC4=C3)C)OCCCS(=O)(=O)C.C(C(CO)(CO)[NH3+])O |
Kanonische SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=NC=C4C5C(C5C(=O)O)CC4=C3)C)OCCCS(=O)(=O)C.C(C(CO)(CO)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK-8666 tris salt; MK-8666; MK 8666; MK8666 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.